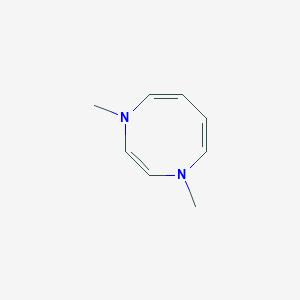
1,4-Dimethyl-1,4-dihydro-1,4-diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by an eight-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine can be synthesized through various methods. One common approach involves the reaction of lithiated N-methylpyrazole with isoamyl nitrite. This reaction leads to the formation of a medium-sized condensed heterocycle with three annulated pyrazole moieties . Another method includes phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles, which demonstrate high efficiency and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
科学的研究の応用
1,4-Dimethyl-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,4-diazocine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .
類似化合物との比較
1,3-Diazepine: Another heterocyclic compound with a seven-membered ring containing two nitrogen atoms.
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine is unique due to its eight-membered ring structure, which provides distinct chemical and physical properties compared to smaller heterocycles like imidazole. This larger ring size allows for more complex interactions with molecular targets, potentially leading to novel applications in various fields.
特性
CAS番号 |
72160-99-7 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
1,4-dimethyl-1,4-diazocine |
InChI |
InChI=1S/C8H12N2/c1-9-5-3-4-6-10(2)8-7-9/h3-8H,1-2H3 |
InChIキー |
HBJOHFZBFFBVCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=CN(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















